molecular formula C8H12IN B12058010 Phenethylamine Hydroiodide

Phenethylamine Hydroiodide

Cat. No.: B12058010
M. Wt: 249.09 g/mol
InChI Key: UPHCENSIMPJEIS-UHFFFAOYSA-N
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Description

Phenethylamine Hydroiodide is a chemical compound derived from phenethylamine, an organic compound that plays a significant role in various biological processes Phenethylamine is a naturally occurring monoamine alkaloid and trace amine, which acts as a central nervous system stimulant in humans

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenethylamine Hydroiodide can be synthesized through the reaction of phenethylamine with hydroiodic acid. The reaction typically involves the following steps:

  • Dissolving phenethylamine in an appropriate solvent such as ethanol.
  • Adding hydroiodic acid to the solution.
  • Allowing the reaction to proceed at room temperature or under mild heating.
  • Isolating the product by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Using industrial-grade phenethylamine and hydroiodic acid.
  • Employing large-scale reactors and controlled environments to ensure consistent product quality.
  • Implementing purification steps to remove impurities and obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Phenethylamine Hydroiodide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding imines or aldehydes.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The hydroiodide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Major Products Formed:

    Oxidation: Formation of imines or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenethylamine derivatives.

Scientific Research Applications

Phenethylamine Hydroiodide has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its effects on neurotransmitter systems and its potential role in modulating brain function.

    Medicine: Investigated for its potential therapeutic applications, including its use as a stimulant and its effects on mood and cognition.

    Industry: Employed in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Phenethylamine Hydroiodide exerts its effects primarily through its interaction with neurotransmitter systems in the brain. It acts as a central nervous system stimulant by increasing the release of dopamine, norepinephrine, and serotonin. These neurotransmitters play crucial roles in regulating mood, attention, and arousal. The compound’s mechanism of action involves binding to and activating specific receptors, leading to increased neurotransmitter release and subsequent physiological effects.

Comparison with Similar Compounds

Phenethylamine Hydroiodide can be compared with other similar compounds, such as:

    Phenethylamine: The parent compound, which shares similar stimulant properties but lacks the hydroiodide group.

    Amphetamines: Structurally related compounds with more potent stimulant effects and a higher potential for abuse.

    Methamphetamine: A derivative of phenethylamine with strong central nervous system stimulant properties and significant abuse potential.

Uniqueness: this compound is unique due to its specific chemical structure, which allows it to interact with neurotransmitter systems in a distinct manner. Its hydroiodide group also imparts unique chemical properties that differentiate it from other phenethylamine derivatives.

Properties

Molecular Formula

C8H12IN

Molecular Weight

249.09 g/mol

IUPAC Name

2-phenylethylazanium;iodide

InChI

InChI=1S/C8H11N.HI/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H

InChI Key

UPHCENSIMPJEIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC[NH3+].[I-]

Origin of Product

United States

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